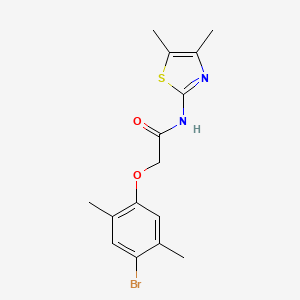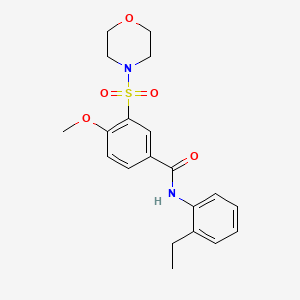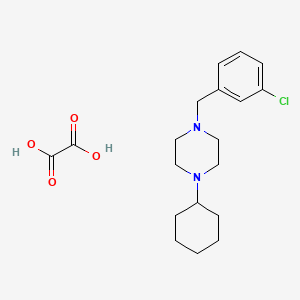![molecular formula C23H22N4O2 B5105823 N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B5105823.png)
N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DPPH, and it has been used in various scientific studies for its potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of DPPH is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. DPPH has been shown to react with free radicals, neutralizing their harmful effects. This process may help to protect cells from oxidative damage and prevent the development of certain diseases.
Biochemical and Physiological Effects:
DPPH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to protect cells from oxidative damage. DPPH has also been shown to have anti-inflammatory properties and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPPH in lab experiments is its stability. DPPH is a stable compound that can be stored for long periods without significant degradation. However, one limitation of using DPPH is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on DPPH. One potential area of research is the development of new synthesis methods that can produce DPPH with higher yields and purity. Another area of research is the study of DPPH's potential applications in the field of medicine, including its use in cancer treatment and the prevention of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of DPPH and its effects on the body.
Méthodes De Synthèse
The synthesis of DPPH involves the reaction of 4-nitrobenzaldehyde and 1-phenyl-3-(dimethylamino)-2-propen-1-one in the presence of hydrazine hydrate. The resulting product is then reacted with aniline to produce DPPH. This process has been optimized to produce high yields of DPPH with high purity.
Applications De Recherche Scientifique
DPPH has been widely used in scientific research for its potential applications in the field of medicine and biochemistry. It has been studied for its antioxidant properties and its ability to scavenge free radicals. DPPH has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-25(2)19-10-8-18(9-11-19)23-16-22(17-6-4-3-5-7-17)24-26(23)20-12-14-21(15-13-20)27(28)29/h3-15,23H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHOIRIIIQAKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5105744.png)
![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)

![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)

![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)
![2-[(2-bromobenzyl)thio]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5105795.png)


![1-(4-nitrophenyl)-4-[(undecafluorocyclohexyl)carbonyl]piperazine](/img/structure/B5105806.png)
![1-(4-chlorophenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5105813.png)

